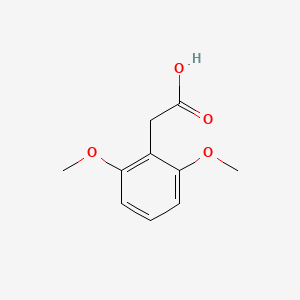

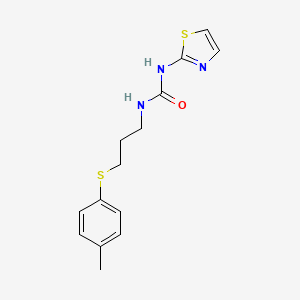

![molecular formula C19H18N4OS2 B2529426 3-[(3-甲基苯氧基)甲基]-6-(4,5,6,7-四氢-1-苯并噻吩-3-基)-[1,2,4]三唑并[3,4-b][1,3,4]噻二唑 CAS No. 874463-84-0](/img/structure/B2529426.png)

3-[(3-甲基苯氧基)甲基]-6-(4,5,6,7-四氢-1-苯并噻吩-3-基)-[1,2,4]三唑并[3,4-b][1,3,4]噻二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 3,6-disubstituted 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles involves the condensation of various starting materials such as 4-amino-5-mercapto-1,2,4-triazole derivatives with aromatic acids or aldehydes in the presence of phosphorous oxychloride or other cyclizing reagents. For instance, the synthesis of 3-[(4-chloro-3-methylphenoxy)methyl]-6-aryl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles was achieved by microwave-promoted condensation using para-toluenesulphonic acid as a catalyst . Another approach involved the oxidative cyclization of bis(substituted methylene)carbonothioic dihydrazides to form 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives . Additionally, the synthesis of novel fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol derivatives was accomplished through a multi-step reaction sequence starting from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile .

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using various spectroscopic techniques. For example, the crystal structure of a 3-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-s-triazolo[3,4-b]-1,3,4-thiadiazole was determined using X-ray crystallography, NMR, MS, and IR techniques, revealing its crystallization in the triclinic space group . The structures of other synthesized compounds were supported by IR, 1H NMR, 13C NMR spectral data, and elemental analysis .

Chemical Reactions Analysis

The chemical reactivity of these compounds often involves their ability to undergo further condensation reactions with various reagents. For instance, arylideneamines or aroylamines were cyclized to form 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles upon treatment with palladium-on-charcoal or phosphorus oxychloride . The regioselectivity and mechanism of these reactions have been studied to understand the formation of the triazolothiadiazole core .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The crystallographic analysis provides insights into the unit cell parameters, space group, and crystallization behavior . The solubility, melting points, and stability of these compounds can be inferred from their synthesis conditions and structural data. The presence of various substituents on the triazolothiadiazole core influences the overall properties, such as the density and molecular weight .

Bioactivity and Pharmacological Analysis

Several of these compounds have been investigated for their potential pharmacological activities. Some of the synthesized 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles exhibited significant inhibitory activity against E. coli methionine aminopeptidase, suggesting their potential as antibacterial agents . Other compounds demonstrated inhibitory effects on the growth of a wide range of cancer cell lines, indicating their potential as anti-tumor agents . Additionally, some compounds were studied for their antibacterial, antifungal, anti-inflammatory, and analgesic activities, with certain derivatives showing significant pharmacological activities .

科学研究应用

简易合成和衍生物

研究人员通过多步反应序列合成了[1,2,4]三唑并[3,4-b][1,3,4]噻二唑化合物的衍生物,证明了这种化学结构的多功能性和反应性。这些衍生物已使用各种光谱和色谱技术进行表征,突出了该化合物在开发新化学实体中的用途(Nagaraju 等,2013)。

晶体结构分析

已经广泛研究了相关的三唑并噻二嗪衍生物的晶体结构,提供了对其分子几何形状、氢键和晶体堆积的见解。这些知识对于理解化合物的相互作用和稳定性至关重要,这些相互作用和稳定性对于材料科学和制药中的潜在应用至关重要(Goh 等,2010)。

抗菌和生物活性

已经评估了三唑并[3,4-b][1,3,4]噻二唑的抗菌和生物活性,研究表明其衍生物具有抗菌、抗真菌以及在某些情况下具有抗结核活性。这些发现表明,该类化合物可以作为开发新型抗菌剂的先导,以解决对耐药病原体日益增长的担忧(Shiradkar 和 Kale,2006)。

抗癌特性

研究还探讨了氟化 3,6-二芳基-[1,2,4]三唑并[3,4-b][1,3,4]噻二唑的抗癌特性,证明了对各种癌细胞系具有中等到良好的抗增殖效力。这些研究表明三唑并[3,4-b][1,3,4]噻二唑衍生物在开发新型抗癌药物中的潜力,突出了结构修饰对增强生物活性的重要性(Chowrasia 等,2017)。

“绿色”合成和抑制剂

一种有效的“绿色”催化剂策略已被用于合成稠合双环三唑并噻二唑,被确定为体外 PTP1B 的有效抑制剂。这种方法不仅强调了该化合物的药学相关性,还强调了其在环境友好型合成方法中的潜力(Baburajeev 等,2015)。

安全和危害

未来方向

属性

IUPAC Name |

3-[(3-methylphenoxy)methyl]-6-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4OS2/c1-12-5-4-6-13(9-12)24-10-17-20-21-19-23(17)22-18(26-19)15-11-25-16-8-3-2-7-14(15)16/h4-6,9,11H,2-3,7-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECXWDRTYBQBRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC2=NN=C3N2N=C(S3)C4=CSC5=C4CCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-Methylphenoxy)methyl]-6-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(1,3-Dimethylpyrazol-4-yl)sulfonyl]piperazinyl 2-furyl ketone](/img/structure/B2529346.png)

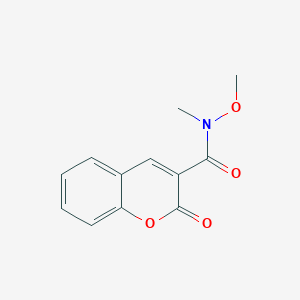

![N-(3-methyl-4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2529348.png)

![1-(tert-butyl)-4-(1-(3-(2,5-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2529350.png)

![N-(3-{[2-(3,4-difluorophenyl)-3-(4-methoxyphenoxy)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B2529352.png)

![5-Benzyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2529355.png)

![Dimethyl 5,5-dicyano-2-hydroxy-6-(4-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-cyclohexene-1,3-dicarboxylate](/img/structure/B2529356.png)

![Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate](/img/structure/B2529359.png)

![(3-{[(3,4-Dichlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2529360.png)